Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-15-11(14)8-9(13-16-10(8)12)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDSGXNIRLOSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-1,2-oxazole-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance electrophilic substitution reactivity compared to chlorine, making the target compound more reactive in cross-coupling reactions (e.g., Suzuki coupling) .
- Ester Groups : Methyl esters (COOMe) generally exhibit lower hydrolytic stability than ethyl esters (COOEt), impacting bioavailability in drug design .
- Aromatic Substitutents : Anthracene or substituted phenyl groups (e.g., 2,6-dichlorophenyl) improve π-π stacking interactions, crucial for binding to biological targets like enzymes or DNA .
Biological Activity
Methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate (C11H8BrNO3) is a compound belonging to the oxazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
This compound features a bromine atom at the 5-position and a phenyl group at the 3-position of the oxazole ring. This unique structure influences its reactivity and biological interactions.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrNO3 |
| Molecular Weight | 284.09 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate several biological pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, crucial for drug metabolism.
- Cell Signaling Modulation : It influences cellular processes by affecting signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
- Gene Expression Alteration : The compound can alter the expression of genes involved in metabolic processes, impacting cellular metabolism.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. Its efficacy varies depending on the concentration and specific microorganism tested.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
Cytotoxicity assays revealed IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Study : A study evaluated the compound's effects on human leukemia cell lines. It demonstrated significant cytotoxicity with an IC50 value of approximately 10 µM against U-937 cells.
- Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent .
- Comparative Analysis : When compared to similar compounds within the oxazole family, this compound exhibited superior activity against certain cancer cell lines due to its unique structural features that enhance binding affinity to molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
